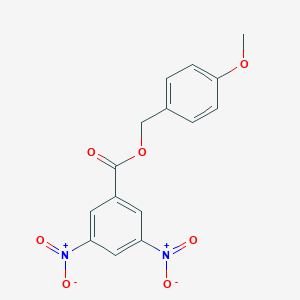
(4-Methoxyphenyl)methyl 3,5-dinitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxyphenyl)methyl 3,5-dinitrobenzoate, also known as MDB, is a chemical compound that has been widely used in scientific research. It is a member of the nitroaromatic family of compounds and has been extensively studied for its potential applications in various fields of research.
Mécanisme D'action
(4-Methoxyphenyl)methyl 3,5-dinitrobenzoate exerts its biological effects by inhibiting certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. (4-Methoxyphenyl)methyl 3,5-dinitrobenzoate also inhibits the activity of certain proteins involved in cell signaling pathways, which are important for cell growth and proliferation.
Effets Biochimiques Et Physiologiques
(4-Methoxyphenyl)methyl 3,5-dinitrobenzoate has been shown to have anti-inflammatory, antimicrobial, and anticancer properties. It has been shown to reduce the production of prostaglandins, which are responsible for inflammation and pain. (4-Methoxyphenyl)methyl 3,5-dinitrobenzoate has also been shown to inhibit the growth of certain cancer cells and to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
(4-Methoxyphenyl)methyl 3,5-dinitrobenzoate has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds used in scientific research. However, (4-Methoxyphenyl)methyl 3,5-dinitrobenzoate has some limitations for use in lab experiments. It is a toxic compound and must be handled with care. It also has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
(4-Methoxyphenyl)methyl 3,5-dinitrobenzoate has several potential future directions for research. It could be further studied for its potential applications as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. It could also be used to study the mechanism of action of certain enzymes and proteins. Additionally, further research could be done to optimize the synthesis method of (4-Methoxyphenyl)methyl 3,5-dinitrobenzoate and to improve its solubility in water.
Méthodes De Synthèse
(4-Methoxyphenyl)methyl 3,5-dinitrobenzoate can be synthesized by reacting 4-methoxybenzyl chloride with 3,5-dinitrobenzoic acid in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is then purified by recrystallization to obtain pure (4-Methoxyphenyl)methyl 3,5-dinitrobenzoate.
Applications De Recherche Scientifique
(4-Methoxyphenyl)methyl 3,5-dinitrobenzoate has been used in various fields of scientific research such as medicinal chemistry, pharmacology, and biochemistry. It has been studied for its potential applications as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. (4-Methoxyphenyl)methyl 3,5-dinitrobenzoate has also been used to study the mechanism of action of certain enzymes and proteins.
Propriétés
Numéro CAS |
93141-01-6 |
|---|---|
Nom du produit |
(4-Methoxyphenyl)methyl 3,5-dinitrobenzoate |
Formule moléculaire |
C15H12N2O7 |
Poids moléculaire |
332.26 g/mol |
Nom IUPAC |
(4-methoxyphenyl)methyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C15H12N2O7/c1-23-14-4-2-10(3-5-14)9-24-15(18)11-6-12(16(19)20)8-13(7-11)17(21)22/h2-8H,9H2,1H3 |
Clé InChI |
KMUVKZNHCBYRTL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
COC1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Autres numéros CAS |
93141-01-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



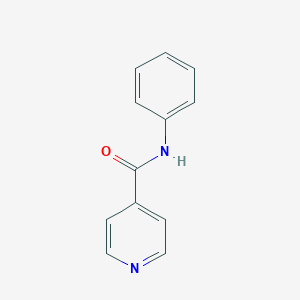
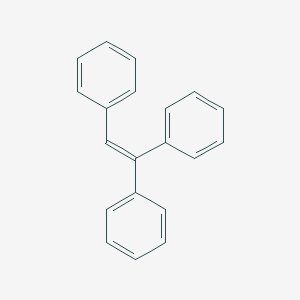
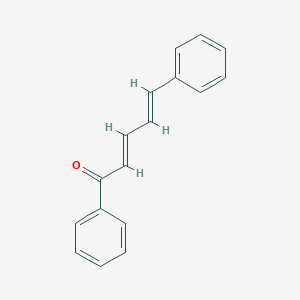
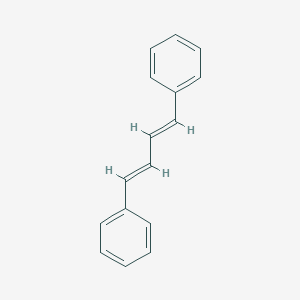
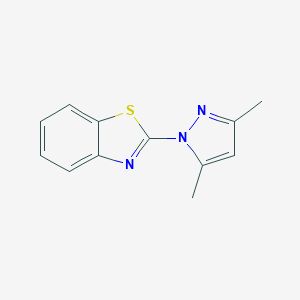
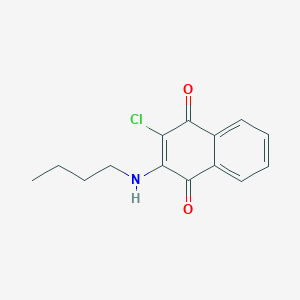

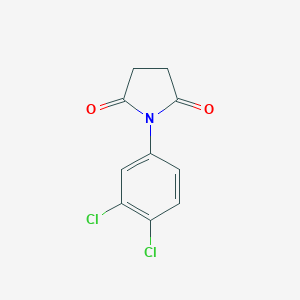

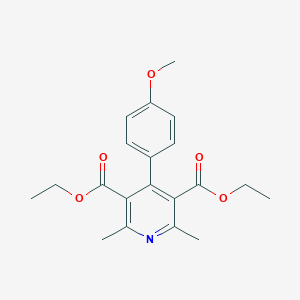
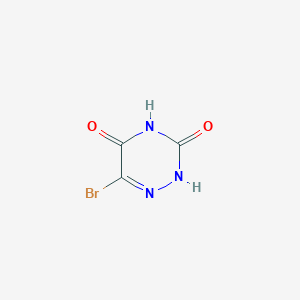
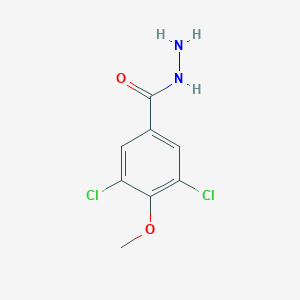
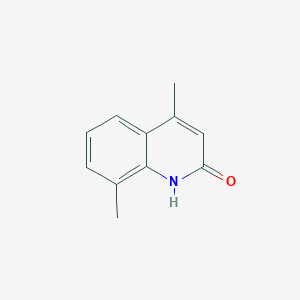
![2,2'-Bibenzo[b]thiophene](/img/structure/B188847.png)